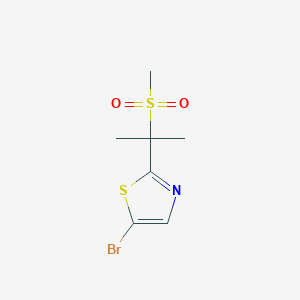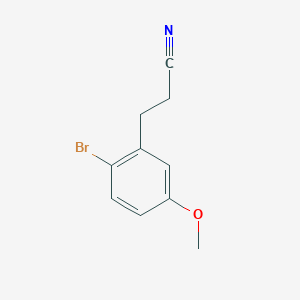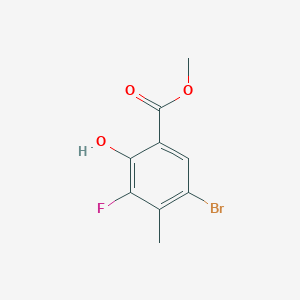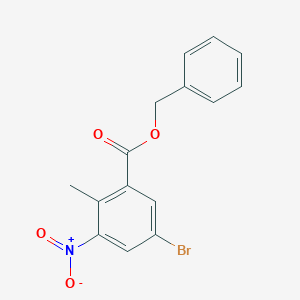![molecular formula C12H18S B8653001 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene CAS No. 90103-26-7](/img/structure/B8653001.png)
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of four methyl groups at positions 4 and 7, and a tetrahydro structure, indicating partial saturation of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur in the presence of a catalyst to form the thiophene ring, followed by hydrogenation to achieve the tetrahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation reactions.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further saturate the benzene ring or reduce any oxidized forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Fully saturated benzothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagent used.
Scientific Research Applications
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring can facilitate interactions with biological macromolecules, while the methyl groups can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another tetramethyl-substituted compound with different functional groups and applications.
1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene: A structurally similar compound with a different ring system.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A tetramethyl-substituted compound with different chemical properties.
Uniqueness
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is unique due to its specific arrangement of methyl groups and the presence of a thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90103-26-7 |
|---|---|
Molecular Formula |
C12H18S |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
4,4,7,7-tetramethyl-5,6-dihydro-1-benzothiophene |
InChI |
InChI=1S/C12H18S/c1-11(2)6-7-12(3,4)10-9(11)5-8-13-10/h5,8H,6-7H2,1-4H3 |
InChI Key |
QURRWDHMXFCHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CS2)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8652922.png)




![4-[(3-Phenylpropyl)amino]benzoic acid](/img/structure/B8652949.png)


![[(2-Chloro-2-oxoacetyl)oxy]methyl pivalate](/img/structure/B8652969.png)


![5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B8653014.png)
![Tert-butyl(2-{[5-(aminosulfonyl)-2-methylphenyl]ethynyl}-4-chlorophenoxy)acetate](/img/structure/B8653015.png)

